molecular formula C20H26N2O5S B4768406 N~1~-(2,5-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide

N~1~-(2,5-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide

Cat. No. B4768406
M. Wt: 406.5 g/mol
InChI Key: GUEXNQXVHMDDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2,5-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide, commonly known as DMMG, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMMG is a derivative of glycine, an amino acid that plays a crucial role in the human body. The synthesis of DMMG has been studied extensively, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMMG involves its binding to sigma-1 receptors, which are located in the endoplasmic reticulum of cells. Sigma-1 receptors are involved in the regulation of calcium signaling, which is important for various cellular processes. DMMG has been shown to increase the activity of sigma-1 receptors, leading to an increase in calcium release from the endoplasmic reticulum. This increased calcium signaling has been linked to neuroprotection and the modulation of various physiological processes.
Biochemical and Physiological Effects:
DMMG has been shown to have various biochemical and physiological effects. It has been found to modulate the activity of sigma-1 receptors, leading to an increase in calcium signaling. This increased calcium signaling has been linked to neuroprotection and the modulation of various physiological processes such as pain perception, memory, and neuroprotection.

Advantages and Limitations for Lab Experiments

DMMG has several advantages as a research tool. It has a high affinity for sigma-1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. Its synthesis method has been optimized to achieve a high yield of DMMG with minimal impurities, making it a reliable research tool.
However, there are also limitations to the use of DMMG in lab experiments. Its mechanism of action is not fully understood, and its effects on other receptors and cellular processes are not well characterized. Additionally, DMMG has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are several future directions for the study of DMMG. One direction is to further investigate its mechanism of action and its effects on other receptors and cellular processes. Another direction is to study its potential applications in animal studies, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the optimization of DMMG synthesis methods could lead to the development of more efficient and cost-effective ways of producing this compound.

Scientific Research Applications

DMMG has been studied for its potential applications in research. It has been found to have a high affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, memory, and neuroprotection. DMMG has been shown to modulate sigma-1 receptor activity, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-13-9-14(2)20(15(3)10-13)28(24,25)22(4)12-19(23)21-17-11-16(26-5)7-8-18(17)27-6/h7-11H,12H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEXNQXVHMDDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2,5-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2,5-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(2,5-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(2,5-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(2,5-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
Reactant of Route 6
N~1~-(2,5-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.